molecular formula C22H24N2O3 B2429989 3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887879-14-3

3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2429989
CAS No.: 887879-14-3
M. Wt: 364.445
InChI Key: RWOLKYMTOWSQKC-UHFFFAOYSA-N
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Description

3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Biological Activity

The compound 3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Core Structure : Benzofuran ring system
  • Functional Groups : Amido group (–CONH–), carboxamide (–C(=O)NH–), and a p-tolyl substituent.

This structural composition suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, a related study tested various benzofuran derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in two-dimensional (2D) assays compared to three-dimensional (3D) models .

CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound AA5496.26 ± 0.3320.46 ± 8.63
Compound BHCC8276.48 ± 0.1116.00 ± 9.38

These findings suggest that modifications to the benzofuran structure can enhance antitumor efficacy while potentially reducing toxicity to normal cells.

Antimicrobial Activity

In addition to antitumor effects, certain derivatives of benzofuran have demonstrated antimicrobial properties. Specific studies have shown that compounds with similar structures exhibit activity against various bacterial strains such as E. coli and S. aureus. This antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The proposed mechanisms by which the compound exerts its biological activities include:

  • Enzyme Inhibition : Compounds similar to this benzofuran derivative may act as inhibitors of specific kinases involved in cancer cell signaling pathways.
  • DNA Interaction : Some studies suggest that these compounds can bind to DNA, influencing replication and transcription processes, which is crucial for their antitumor effects .
  • Cell Cycle Arrest : The ability to induce cell cycle arrest at specific phases has been observed in related compounds, leading to increased apoptosis in cancer cells.

Case Studies

  • Study on Antitumor Effects : A study evaluating the cytotoxicity of various benzofuran derivatives reported significant findings where certain modifications led to enhanced activity against lung cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted a derivative exhibiting effective inhibition against S. aureus, suggesting potential for development into therapeutic agents for bacterial infections .

Properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-9-11-15(12-10-14)23-21(26)20-19(24-18(25)13-22(2,3)4)16-7-5-6-8-17(16)27-20/h5-12H,13H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOLKYMTOWSQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.